Fmoc-D-Val-OH

Catalog No.
S1768449
CAS No.
84624-17-9
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Val-OH

CAS Number

84624-17-9

Product Name

Fmoc-D-Val-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1

InChI Key

UGNIYGNGCNXHTR-GOSISDBHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-Val-OH;84624-17-9;Fmoc-D-valine;N-FMOC-D-VALINE;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine;N-(9-Fluorenylmethoxycarbonyl)-D-valine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoicacid;MFCD00062953;(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoicacid;(2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-METHYLBUTANOICACID;PubChem10061;FMOC-D-VAL;KSC447S9T;47481_ALDRICH;N-ALPHA-FMOC-D-VALINE;SCHEMBL799720;444995_ALDRICH;AC1LU890;47481_FLUKA;CTK3E7999;MolPort-001-757-007;UGNIYGNGCNXHTR-GOSISDBHSA-N;ACT08936;ZINC1576238;ANW-37821

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-D-Val-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-valine, is a key building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, acting as hormones, enzymes, neurotransmitters, and structural components.

Fmoc-D-Val-OH contains the D-enantiomer of valine, which means the spatial arrangement of its atoms is a mirror image of the L-enantiomer commonly found in proteins. D-amino acids are often incorporated into peptides for specific purposes, such as:

  • Enhancing stability: D-peptides are generally more resistant to enzymatic degradation than their L-counterparts, making them valuable for therapeutic applications .
  • Creating specific conformations: The unique spatial arrangement of D-amino acids can influence the folding and function of peptides, allowing researchers to design molecules with desired properties .

The Fmoc group (Fluorenylmethoxycarbonyl) in Fmoc-D-Val-OH serves as a protecting group in peptide synthesis. Protecting groups temporarily block specific functional groups on amino acids, allowing for selective reactions to form peptide bonds between desired amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a popular technique for efficiently constructing peptides .

Biomedical Research:

Fmoc-D-Val-OH finds applications in various areas of biomedical research, including:

  • Development of therapeutic peptides: D-peptides derived from Fmoc-D-Val-OH are being explored for their potential in treating various diseases, such as cancer, infections, and neurodegenerative disorders .
  • Study of protein-protein interactions: D-peptides containing Fmoc-D-Val-OH can be used as probes to investigate interactions between proteins, which are essential for many cellular processes .
  • Development of new diagnostic tools: D-peptides can be designed to bind specifically to certain molecules, making them potential candidates for developing diagnostic tools for diseases.

Material Science:

Fmoc-D-Val-OH is also used in material science research for the development of novel materials with specific properties. For example, D-peptides containing Fmoc-D-Val-OH can be used to create self-assembling hydrogels with potential applications in drug delivery and tissue engineering .

  • Fmoc-D-Val-OH is a derivative of the amino acid D-valine, where the amino group (NH2) is protected by a bulky Fmoc (Fluorenylmethoxycarbonyl) group [].
  • This protection is crucial for a technique called solid-phase peptide synthesis (SPPS), which allows scientists to build peptides (chains of amino acids) in a controlled manner.
  • D-amino acids are the mirror images of the more common L-amino acids found in proteins. While L-amino acids are essential for protein function, D-peptides can have various biological activities and are used in drug discovery [].

Molecular Structure Analysis

  • The molecule consists of three main parts:
    • The central valine core, containing an amine group (protected by Fmoc), a carboxylic acid group (COOH), and a side chain with a branched carbon structure.
    • The Fmoc group, a bulky aromatic structure attached to the amine, ensuring its protection during peptide synthesis.
    • The hydroxyl group (OH) attached to the carboxylic acid, making it reactive for further bond formation [].

Chemical Reactions Analysis

  • Synthesis: Fmoc-D-Val-OH is typically synthesized from D-valine through a multi-step process involving reactions with Fmoc protecting group precursors [].
  • Incorporation into Peptides: During SPPS, the Fmoc group of Fmoc-D-Val-OH is selectively removed under basic conditions, exposing the free amine group. This amine then reacts with the carboxylic acid group of another amino acid (already attached to a solid support), forming a peptide bond. This cycle of deprotection and coupling with different amino acids allows for the construction of desired peptide sequences.
  • Deprotection and Cleavage from Resin: After peptide synthesis is complete, the final step involves removing the Fmoc group and cleaving the peptide from the solid resin using specific reagents.

Physical And Chemical Properties Analysis

  • Fmoc-D-Val-OH is a white to off-white crystalline powder [].
  • Specific data on melting point, boiling point, and solubility are not readily available due to its decomposition at high temperatures. However, it is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methylpyrrolidone (NMP) [].

Mechanism of Action (Not Applicable)

Fmoc-D-Val-OH itself doesn't have a specific mechanism of action. It serves as a building block for the synthesis of peptides, which can have diverse mechanisms depending on their sequence and function.

  • Fmoc-D-Val-OH may cause irritation to the skin, eyes, and respiratory system.
  • It is recommended to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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